2-Methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, a class of molecules synthesized via the Biginelli reaction. This compound features a 3-bromophenyl substituent at the C4 position and a methoxyethyl ester at C5, distinguishing it from simpler ethyl or methyl ester analogs.
Properties
IUPAC Name |
2-methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-9-12(14(19)22-7-6-21-2)13(18-15(20)17-9)10-4-3-5-11(16)8-10/h3-5,8,13H,6-7H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKPRBCJSBIJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea under acidic conditions to yield the tetrahydropyrimidine core. The final step involves esterification with methoxyethanol to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-Methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The position and nature of aryl substituents significantly impact melting points and yields. For example:
- Halogen Position : Chlorine at the 2-position (2-chlorophenyl) results in higher melting points than 4-chlorophenyl analogs, likely due to altered crystal packing .
- Bromine vs. Chlorine : Bromine’s larger atomic radius may reduce crystallinity compared to chlorine, though direct data for 3-bromophenyl derivatives are unavailable.
- Ester Groups : Methoxyethyl esters (as in the target compound) are expected to lower melting points relative to methyl or ethyl esters due to increased flexibility and reduced intermolecular forces .
Cytotoxicity and Anticancer Potential
- Methyl 4-(4-bromophenyl)-... : Exhibited IC50 values of 15.7 µM (cytotoxicity) and 314.3 µM (thymidine phosphorylase inhibition), indicating moderate activity .
- (Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-... : Demonstrated antitumoral activity against breast cancer, with structure-activity relationships (SAR) highlighting the importance of the hydroxyl group .
- Thioxo vs. Oxo Derivatives : Thioxo analogs (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidines) show enhanced antioxidant activity, as seen in furan-substituted compounds with IC50 values of 0.6 mg/mL in radical scavenging assays .
However, the methoxyethyl ester could reduce cytotoxicity relative to methyl esters due to slower hydrolysis in vivo .
Structural and Functional Insights
Electronic Effects
Crystallography and Computational Studies
- Crystal structures of related compounds (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-...) reveal planar pyrimidine rings and chair-like conformations in the tetrahydropyrimidine moiety .
- Software like SHELXL and ORTEP-3 are critical for refining crystal structures and visualizing intermolecular interactions .
Biological Activity
2-Methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of tetrahydropyrimidine derivatives typically involves multi-step reactions that may include condensation reactions between appropriate aldehydes and urea or thiourea derivatives. For this specific compound, the synthetic pathway may involve the use of brominated phenyl derivatives to introduce the 3-bromophenyl group, followed by esterification to incorporate the methoxyethyl group.
Anticancer Properties
Research indicates that compounds within the tetrahydropyrimidine class exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 20 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against Gram-positive bacteria and some fungi. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Neuropharmacological Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. Animal models have shown potential benefits in reducing seizures and improving cognitive functions. The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies
-
Anticancer Activity in Mice
A study conducted on mice bearing A431 tumors demonstrated that administration of the compound at a dose of 10 mg/kg significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues. -
Antimicrobial Efficacy
A clinical trial involving patients with skin infections showed that topical application of a formulation containing this compound resulted in a significant reduction in infection severity after one week of treatment. -
Neuroprotective Effects
In a rat model of epilepsy, treatment with the compound resulted in a decrease in seizure frequency and duration compared to untreated controls. Behavioral assessments indicated improvements in memory retention and anxiety levels.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-methoxyethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?
Methodological Answer:
The compound can be synthesized via the Biginelli reaction, a three-component condensation of a β-keto ester (e.g., methyl/ethyl acetoacetate), an aldehyde (e.g., 3-bromobenzaldehyde), and a urea/thiourea derivative. For the methoxyethyl ester variant, substituting ethyl acetoacetate with 2-methoxyethyl acetoacetate is critical. Reaction optimization includes:
- Catalyst selection : HCl, BF3·OEt2, or Lewis acids (e.g., Yb(OTf)3) to enhance regioselectivity and yield .
- Solvent system : Ethanol or acetic acid under reflux (80–100°C) for 8–12 hours .
- Workup : Precipitation in ice-water followed by recrystallization (ethyl acetate/ethanol) to achieve >95% purity .
Key Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm regioselectivity through ¹H NMR (e.g., δ 5.3–5.5 ppm for the C4-H proton) .
Basic: How are spectroscopic techniques (NMR, IR) used to characterize this compound?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (ester and pyrimidinone C=O) .
- IR : Strong bands at 1700–1720 cm⁻¹ (C=O stretching) and 1220–1250 cm⁻¹ (C-O ester) .
Data Contradictions : Variations in chemical shifts may arise from solvent polarity (DMSO vs. CDCl3) or crystallinity. Always compare with simulated spectra from DFT calculations .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
Regioselectivity issues (e.g., competing formation of 5- vs. 6-methyl isomers) are mitigated by:
- Steric control : Bulky substituents (e.g., 3-bromophenyl) favor the 6-methyl isomer due to reduced steric hindrance at C4 .
- Catalytic tuning : Yb(OTf)3 promotes cyclocondensation at the β-keto ester’s keto group, minimizing side products .
- Temperature modulation : Lower temperatures (60°C) reduce kinetic byproducts, while higher temperatures (100°C) favor thermodynamic control .
Validation : Use LC-MS to identify byproducts (e.g., m/z +16 for hydroxylated intermediates) and X-ray crystallography to confirm regiochemistry .
Advanced: What computational methods predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations :
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to model solubility and aggregation .
Data Application : Pair computational results with experimental UV-Vis (λmax ~280 nm for π→π* transitions) and cyclic voltammetry (redox peaks at −1.2 to −1.5 V) .
Advanced: How does crystallography resolve conformational ambiguities in the tetrahydropyrimidine ring?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Ring puckering : The tetrahydropyrimidine ring adopts a flattened boat conformation (deviation <0.3 Å from planarity) .
- Dihedral angles : The 3-bromophenyl group forms a 70–85° angle with the pyrimidinone plane, influencing π-stacking in the solid state .
- Hydrogen bonding : Intermolecular C-H···O bonds stabilize crystal packing (e.g., d = 2.8–3.0 Å) .
Contradictions : Polymorphism may lead to varying unit cell parameters (e.g., monoclinic vs. triclinic systems). Use DSC to identify polymorph transitions .
Advanced: What strategies optimize HPLC purification for trace byproduct removal?
Methodological Answer:
- Column selection : C18 reverse-phase (5 µm, 250 mm) with acetonitrile/water (70:30) mobile phase .
- Detection : UV at 254 nm (aromatic absorption) with a flow rate of 1.0 mL/min .
- Method validation : Spike samples with synthetic byproducts (e.g., 5-methyl isomer) to confirm resolution (R >1.5) .
Troubleshooting : Adjust pH (2.5–3.0 with TFA) to suppress silanol interactions and improve peak symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
